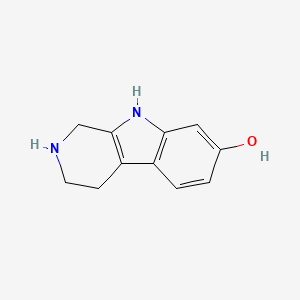
1,2-Dihydro-1-demethyl-harmalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1-demethyl-harmalol is a derivative of harmalol, an indole alkaloid found in various plants, particularly in the Peganum harmala (Syrian rue). This compound is part of a class of naturally occurring substances known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-demethyl-harmalol typically involves the reduction of harmalol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of harmalol. This approach is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-1-demethyl-harmalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmalol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Harmalol
Reduction: Fully saturated derivatives
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-1-demethyl-harmalol involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Harmalol: The parent compound, known for its similar biological activities.
Harmine: Another indole alkaloid with potent anticancer and antimicrobial properties.
Harmaline: Exhibits similar pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
1,2-Dihydro-1-demethyl-harmalol stands out due to its unique structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, harmalol .
Propiedades
Número CAS |
83177-17-7 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |
Clave InChI |
IWRXUIJKXFGEQX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=C(N2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


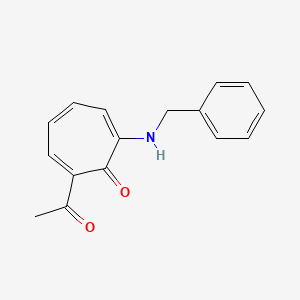
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
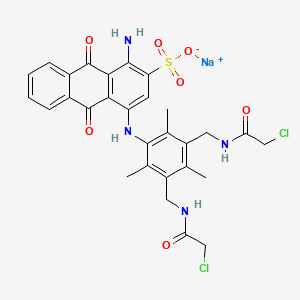
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
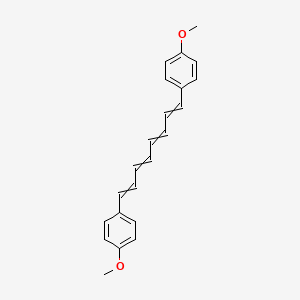
methanone](/img/structure/B14424648.png)
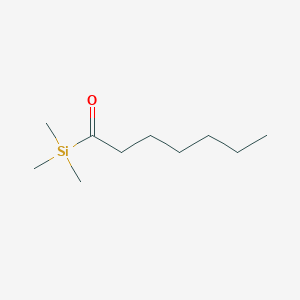
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
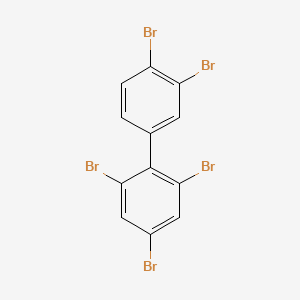
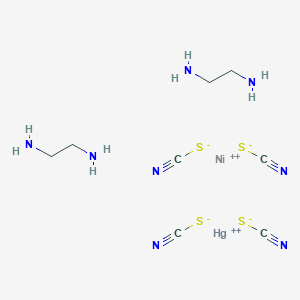
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
